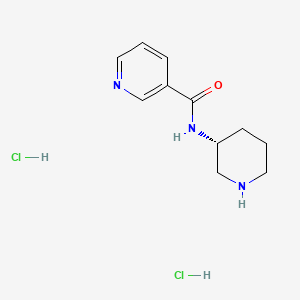

(R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHFVOGSQHRSNR-YQFADDPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)nicotinamide dihydrochloride typically involves the following steps:

Formation of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Nicotinamide Coupling: The piperidine derivative is then coupled with nicotinamide. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-N-(Piperidin-3-yl)nicotinamide dihydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinone derivatives.

Reduction: Reduction reactions can convert the nicotinamide moiety to dihydronicotinamide, which may have different biological activities.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

Oxidation: Piperidinone derivatives.

Reduction: Dihydronicotinamide derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound is utilized in the design and synthesis of therapeutic agents, particularly for neurological disorders and metabolic diseases. Its ability to influence NAD+ metabolism makes it a candidate for diseases associated with energy metabolism dysfunctions.

-

Biological Studies

- Investigated for effects on cellular processes such as DNA repair and apoptosis, (R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride may modulate pathways critical in cancer and neurodegenerative diseases.

-

Pharmacology

- The compound exhibits potential as an antioxidant, anti-inflammatory, and anticancer agent. Its interaction with enzymes like nicotinamide adenine dinucleotide (NAD+) pathways positions it as a valuable tool in pharmacological research.

-

Industrial Applications

- It may be employed in developing new materials with specific chemical properties, enhancing the functionality of various compounds in industrial settings.

Case Studies and Research Findings

-

Neuroprotective Effects:

- Research indicates that compounds similar to this compound have shown promise in enhancing cognitive function and reducing neuroinflammation in animal models of neurodegeneration.

-

Anticancer Potential:

- Studies have demonstrated that this compound can inhibit tumor growth in various cancer models by targeting metabolic pathways essential for cancer cell survival.

-

Toxicity Studies:

- Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation.

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)nicotinamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide moiety is known to influence NAD+ metabolism, which plays a crucial role in various biological processes, including energy production, DNA repair, and cell death . The piperidine ring may contribute to the compound’s ability to cross biological membranes and interact with specific protein targets.

Comparison with Similar Compounds

Positional Isomerism: Nicotinamide vs. Iso-nicotinamide

The compound’s pyridine-3-carboxamide (nicotinamide) structure distinguishes it from its positional isomer, (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride (iso-nicotinamide). While both share identical molecular formulas and weights, the carboxamide group’s position on the pyridine ring (C3 vs. C4) may alter receptor binding or metabolic pathways. For example, nicotinamide derivatives are often linked to NAD⁺-dependent enzymes, whereas iso-nicotinamide isomers may exhibit divergent biological activity .

Halogenated Pyridine Derivatives

Compounds such as N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (MW: 366.58) feature bulky pivalamide groups and halogen substituents (Cl, I). Such derivatives are often used in radiolabeling or as intermediates in synthesis, contrasting with the target compound’s simpler nicotinamide core .

Piperidine-Acetamide Derivatives

(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride (MW: 221.73) replaces the nicotinamide group with a dimethylamino-acetamide moiety. This substitution reduces steric hindrance and molecular weight, likely improving solubility but eliminating the redox-active pyridine ring. Such analogs may prioritize pharmacokinetic properties over enzymatic interactions .

Research Implications and Gaps

- Pharmacological Potential: The nicotinamide moiety suggests possible roles in NAD⁺-dependent pathways, warranting enzymatic inhibition/activation assays.

- Isomer-Specific Activity : Comparative studies between nicotinamide and iso-nicotinamide derivatives could clarify structure-activity relationships.

- Salt Form Optimization : Dihydrochloride salts improve solubility but may affect stability; comparative studies with free bases or alternative salts (e.g., sulfate) are needed.

Biological Activity

(R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, structure-activity relationships, and therapeutic implications.

Overview of the Compound

- Chemical Structure : The compound is a nicotinamide derivative featuring a piperidine moiety. Its chemical formula is C_{12}H_{16}Cl_2N_2O.

- CAS Number : 1286208-52-3.

This compound acts primarily as a positive allosteric modulator of nicotinamide adenine dinucleotide (NAD+) metabolism. It enhances the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, thereby potentially influencing various cellular processes related to energy metabolism and oxidative stress response .

Biological Activities

- NAD+ Modulation : The compound significantly increases NAMPT activity, leading to enhanced NAD+ levels. This modulation is associated with improved cellular functions and may have implications in aging and metabolic disorders .

- Anticancer Properties : Studies have indicated that derivatives of nicotinamide, including this compound, exhibit varying degrees of antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cells (MDA-MB-231), suggesting potential for further development in cancer therapy .

- Neuroprotective Effects : Some research highlights the neuroprotective potential of nicotinamide derivatives. By increasing NAD+ levels, these compounds may help mitigate neuronal damage associated with neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The efficacy and potency of this compound can be influenced by structural modifications. Research indicates that variations in the piperidine ring or the introduction of different substituents on the nicotinamide moiety can lead to significant changes in biological activity:

| Modification | Effect on Activity |

|---|---|

| Methyl group on piperidine | Increased potency in NAMPT modulation |

| Halogen substitutions | Altered pharmacokinetics and bioavailability |

| Hydroxyl groups | Enhanced solubility and cellular uptake |

Case Studies

- Cancer Therapeutics : In a study assessing the effects of various nicotinamide derivatives on cancer cell lines, this compound was found to inhibit cell proliferation with a favorable selectivity index against normal cells compared to cancerous cells .

- Metabolic Disorders : Another investigation focused on the role of NAD+ precursors in metabolic syndrome highlighted how compounds like this compound could potentially reverse metabolic dysfunctions by restoring NAD+ levels .

Q & A

Q. What are the recommended synthetic routes for (R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: Synthesis typically involves coupling nicotinoyl chloride with (R)-piperidin-3-amine, followed by dihydrochloride salt formation. Key steps include:

- Catalysts: Palladium or platinum catalysts for hydrogenation steps to reduce intermediates .

- Solvents: Dichloromethane or ethanol for solubility and reaction efficiency .

- Optimization: Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC: Utilized with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Retention time comparisons against racemic mixtures validate purity .

- NMR Spectroscopy: - and -NMR with chiral solvating agents (e.g., Eu(hfc)) to distinguish stereoisomers .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?

Methodological Answer:

- Solubility Testing: Compare free base vs. dihydrochloride forms in buffered solutions (pH 1–7.4) via UV-Vis spectroscopy. Dihydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions .

- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) using LC-MS to identify hydrolysis or oxidation products .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies involving this compound?

Methodological Answer:

Q. What computational approaches are suitable for modeling the compound's interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking: Combine AutoDock Vina or Schrödinger Suite with density functional theory (DFT) to predict binding modes and affinity .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess conformational stability over nanosecond timescales .

Q. How can experiments be designed to isolate the R-enantiomer and prevent racemization during storage?

Methodological Answer:

- Chiral Resolution: Use preparative chiral chromatography (e.g., Chiralpak® columns) with ethanol/hexane mobile phases .

- Storage Conditions: Store lyophilized powder at -20°C under argon to minimize hydrolysis. Monitor enantiomeric ratio via periodic HPLC analysis .

Q. What strategies mitigate cytotoxicity while maintaining target efficacy during lead optimization?

Methodological Answer:

Q. How can target engagement be validated in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.